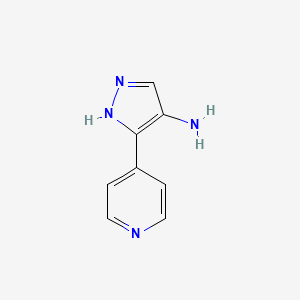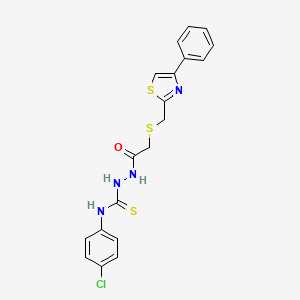
3-Amino-1-hydroxy-4-methylpyrrolidin-2-oneacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-hydroxy-4-methylpyrrolidin-2-oneacetate is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are widely used in medicinal chemistry due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-hydroxy-4-methylpyrrolidin-2-oneacetate can be achieved through several methods. One common approach involves the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones. This method utilizes O-acyl oximes as both internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted organic synthesis (MAOS) has also been explored to increase synthetic efficiency and support large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-hydroxy-4-methylpyrrolidin-2-oneacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride (SOCl2) for chlorination, and various oxidizing agents for oxidative transformations. The reaction conditions are typically mild to moderate, ensuring the stability of the pyrrolidinone ring .
Major Products Formed
The major products formed from these reactions include derivatives with enhanced biological activity, such as N-aryl pyrrolidine-2,5-dione derivatives, which have shown significant anticancer activity .
Applications De Recherche Scientifique
3-Amino-1-hydroxy-4-methylpyrrolidin-2-oneacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various bioactive molecules.
Mécanisme D'action
The mechanism of action of 3-Amino-1-hydroxy-4-methylpyrrolidin-2-oneacetate involves its interaction with specific molecular targets and pathways. For example, as a glycine/N-methyl-D-aspartate receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmission and potentially provide therapeutic benefits in neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidin-2-one: A closely related compound with similar biological activities.
Uniqueness
3-Amino-1-hydroxy-4-methylpyrrolidin-2-oneacetate is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for developing new therapeutic agents and studying biological processes .
Propriétés
Formule moléculaire |
C7H12N2O3 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
(3-amino-4-methyl-2-oxopyrrolidin-1-yl) acetate |
InChI |
InChI=1S/C7H12N2O3/c1-4-3-9(12-5(2)10)7(11)6(4)8/h4,6H,3,8H2,1-2H3 |
Clé InChI |
RUSIWAYZOGAQMN-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C(=O)C1N)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



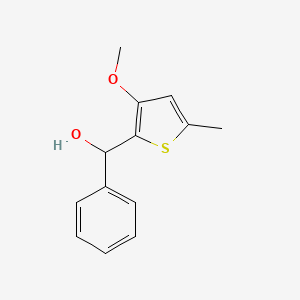



![5-Methyl-6-nitro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13081991.png)

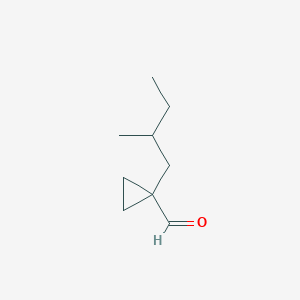
![Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B13082011.png)
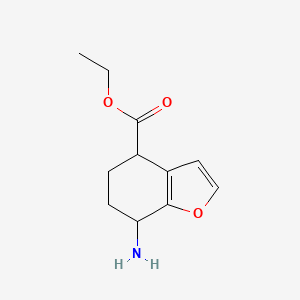
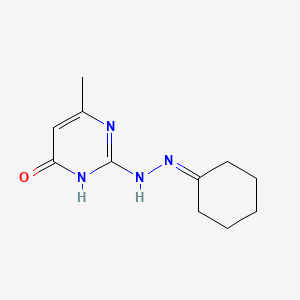
![2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide](/img/structure/B13082023.png)
